

# Comparative Analysis of Cross-Resistance with Ceftazidime-Avibactam ("Antibiotic Adjuvant 3")

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profiles of ceftazidime-avibactam (CZA), a combination of a third-generation cephalosporin and a diazabicyclooctane β-lactamase inhibitor, with other key antimicrobial agents. The data presented here is focused on Pseudomonas aeruginosa, a pathogen known for its intrinsic and acquired resistance mechanisms. This document summarizes key quantitative data, details the experimental protocols used to generate such data, and visualizes the underlying molecular pathways involved in resistance.

# Data Presentation: Cross-Resistance in Pseudomonas aeruginosa

The following tables summarize the in vitro activity of ceftazidime-avibactam and comparator agents against isolates of P. aeruginosa with non-susceptibility to other antibiotics. This data is crucial for understanding the potential for cross-resistance and for making informed decisions in drug development and clinical practice.

Table 1: Susceptibility to Ceftazidime-Avibactam in P. aeruginosa Isolates Non-Susceptible to Other  $\beta$ -Lactams



| Non-Susceptible to:     | % Susceptible to Ceftazidime-<br>Avibactam[1] |  |
|-------------------------|-----------------------------------------------|--|
| Ceftazidime             | 81.0%                                         |  |
| Meropenem               | 86.2%                                         |  |
| Piperacillin-Tazobactam | 85.4%                                         |  |
| All three of the above  | 71.2%                                         |  |

Table 2: Comparative Susceptibility of P. aeruginosa Isolates to Various Antimicrobials

| Antimicrobial<br>Agent      | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptibility |
|-----------------------------|--------------|--------------|------------------|
| Ceftazidime-<br>Avibactam   | 2/8          | 8/8          | 96.9%            |
| Ceftolozane-<br>Tazobactam  | 0.5/2        | 2/2          | 97.5%            |
| Piperacillin-<br>Tazobactam | 4/128        | 128/128      | 77.5%            |
| Meropenem                   | 0.5/16       | 16/16        | 76.0%            |

Data from the 2017 INFORM Program in the United States, based on broth microdilution testing of 1,909 P. aeruginosa isolates.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in cross-resistance studies.

## Adaptive Laboratory Evolution for Induction of Resistance

This protocol is used to generate antibiotic-resistant mutants in a controlled laboratory setting, allowing for the study of evolutionary pathways to resistance.



Objective: To select for and isolate bacterial strains with increased resistance to a specific antibiotic, such as ceftazidime-avibactam.

#### Materials:

- Bacterial strain of interest (e.g., P. aeruginosa PAO1)
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Antibiotic stock solution (e.g., ceftazidime-avibactam)
- 96-well microtiter plates
- Spectrophotometer (for measuring optical density at 600 nm, OD<sub>600</sub>)
- Shaking incubator

#### Procedure:

- Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the antibiotic for the ancestral bacterial strain using the broth microdilution method described below.
- Preparation of Antibiotic Gradient: In a 96-well plate, prepare a two-fold serial dilution of the antibiotic in CAMHB to create a concentration gradient that spans from sub-inhibitory to supra-inhibitory concentrations based on the initial MIC.
- Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10<sup>5</sup> CFU/mL). Include a growth control well with no antibiotic and a sterility control well with no bacteria.
- Incubation: Incubate the plate at 37°C with shaking (180–200 rpm) for 18-24 hours.
- Selection and Passage: After incubation, identify the well with the highest antibiotic concentration that shows visible bacterial growth (turbidity). Use a small volume from this well to inoculate a fresh antibiotic gradient plate for the next passage.



- Iterative Process: Repeat the incubation and passaging steps daily. This process of gradually
  increasing the antibiotic concentration selects for mutants with progressively higher levels of
  resistance.[2][3]
- Isolation of Resistant Mutants: After a predetermined number of passages or when a significant increase in MIC is observed, streak a sample from the highest-concentration well with growth onto an agar plate to obtain single colonies.
- Characterization: Characterize the resulting resistant isolates by determining their new MIC, performing whole-genome sequencing to identify mutations, and conducting further phenotypic assays.

## Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Objective: To quantify the in vitro susceptibility of a bacterial strain to a panel of antibiotics.

#### Materials:

- Bacterial isolate for testing
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Sterile 96-well microtiter plates with U-shaped bottoms
- Standardized antibiotic solutions
- Inoculum preparation materials (e.g., sterile saline, McFarland standards)
- Microplate reader or a light box for manual reading

#### Procedure:

Inoculum Preparation:



- Select 3-5 well-isolated colonies of the bacterial strain from an 18-24 hour agar plate.
- $\circ$  Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (equivalent to approximately 1-2 x 10<sup>8</sup> CFU/mL).
- Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.

#### Plate Preparation:

- Use commercially prepared or in-house prepared 96-well plates containing two-fold serial dilutions of each antibiotic in CAMHB. Each well should contain 100 μL of the antibiotic solution.
- Include a growth control well (100 μL of CAMHB without antibiotic) and a sterility control
  well (100 μL of uninoculated CAMHB).

#### Inoculation:

 $\circ$  Add 10  $\mu$ L of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110  $\mu$ L.

#### Incubation:

• Incubate the plates in ambient air at  $35 \pm 2^{\circ}$ C for 16-20 hours.

#### Reading the Results:

- The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity or pellet at the bottom of the well). This can be determined by visual inspection using a lightbox or by measuring the optical density with a microplate reader.
- The growth control well should show distinct turbidity, and the sterility control well should remain clear.

#### Interpretation:



 Compare the MIC value to the clinical breakpoints established by organizations like CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

## **Signaling Pathways and Resistance Mechanisms**

Resistance to ceftazidime-avibactam in P. aeruginosa is often multifactorial, with two key mechanisms being the upregulation of the chromosomal AmpC  $\beta$ -lactamase and the overexpression of the MexAB-OprM efflux pump.

### **AmpC β-Lactamase Upregulation**

Mutations in genes that regulate the expression of the ampC gene can lead to its overexpression, resulting in increased hydrolysis of ceftazidime. While avibactam is an inhibitor of AmpC, high levels of the enzyme can overcome this inhibition.



Click to download full resolution via product page

Caption: Simplified signaling pathway for AmpC regulation in P. aeruginosa.

### **MexAB-OprM Efflux Pump Overexpression**

The MexAB-OprM efflux pump can actively transport various antibiotics, including ceftazidime, out of the bacterial cell. Mutations in the regulatory genes mexR, nalC, and nalD can lead to the overexpression of this pump.





Click to download full resolution via product page

Caption: Regulatory control of the MexAB-OprM efflux pump operon.

### **Experimental Workflow for Cross-Resistance Analysis**

The following diagram illustrates a typical workflow for investigating cross-resistance in a laboratory setting.





Click to download full resolution via product page

Caption: Workflow for experimental analysis of antibiotic cross-resistance.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes [frontiersin.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- To cite this document: BenchChem. [Comparative Analysis of Cross-Resistance with Ceftazidime-Avibactam ("Antibiotic Adjuvant 3")]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622897#cross-resistance-studies-with-antibiotic-adjuvant-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com